molecular formula C9H8N4O B8614819 (1-Methyl-1H-imidazol-2-yl)(pyrimidin-5-yl)methanone

(1-Methyl-1H-imidazol-2-yl)(pyrimidin-5-yl)methanone

Cat. No. B8614819
M. Wt: 188.19 g/mol
InChI Key: PDUXHRLHXCZXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-1H-imidazol-2-yl)(pyrimidin-5-yl)methanone is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-1H-imidazol-2-yl)(pyrimidin-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-imidazol-2-yl)(pyrimidin-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Methyl-1H-imidazol-2-yl)(pyrimidin-5-yl)methanone

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

(1-methylimidazol-2-yl)-pyrimidin-5-ylmethanone

InChI

InChI=1S/C9H8N4O/c1-13-3-2-12-9(13)8(14)7-4-10-6-11-5-7/h2-6H,1H3

InChI Key

PDUXHRLHXCZXEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (3 M in Et2O, 1.05 mL, 3.14 mmol) was added dropwise to a solution of 2-bromo-1-methyl-1H-imidazole (505 mg, 3.14 mmol) in DCM (6 mL) under a nitrogen atmosphere. The mixture was stirred at room temperature 30 min, then was cooled in an ice bath prior to addition of a solution of N-methoxy-N-methylpyrimidine-5-carboxamide (419 mg, 2.51 mmol, Intermediate 28, step a) in DCM (1 mL). The resulting suspension was stirred at room temperature for 24 hours. The reaction was quenched by addition of saturated aqueous NH4Cl, diluted with water, and extracted three times with DCM. The organic phase was dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, gradient 0-60% CH3CN-DCM), affording the title compound.
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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